molecular formula C10H20N2O B2913846 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one CAS No. 923249-23-4

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one

Cat. No.: B2913846
CAS No.: 923249-23-4
M. Wt: 184.283
InChI Key: AEBLYKSUJSUQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one is a heterocyclic organic compound featuring a seven-membered 1,4-diazepane ring fused to a ketone moiety with a branched 3-methylbutyl chain. Its hydrochloride salt form (CAS 1955507-38-6) has a molecular formula of C₁₀H₂₁ClN₂O and a molecular weight of 220.74 g/mol . The compound is described as an oil at room temperature and is stored at 4°C to maintain stability . Structural characterization via NMR and mass spectrometry confirms the presence of the diazepane ring and ketone functionality, as indicated by the IUPAC name and SMILES notation (CC(C)CC(=O)N1CCCNCC1.Cl) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one can be achieved through several methods. One common approach involves the intramolecular reductive amination of the corresponding aminoketone. This method typically employs imine reductase enzymes to catalyze the reaction, resulting in high enantioselectivity . Another approach involves the use of metal-catalyzed cyclization reactions, where the starting materials undergo cyclocondensation to form the diazepane ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize metal catalysts such as palladium or titanium to facilitate the cyclization and formation of the diazepane ring. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, some diazepanes act as inhibitors of enzymes or receptors, modulating biological processes. The compound may bind to active sites of enzymes, altering their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 1-(1,4-diazepan-1-yl)-3-methylbutan-1-one with structurally related 1,4-diazepane derivatives, focusing on molecular properties, substituent effects, and reported bioactivities.

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State
This compound hydrochloride 1955507-38-6 C₁₀H₂₁ClN₂O 220.74 3-methylbutan-1-one, HCl salt Oil
1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one 953736-59-9 C₁₁H₂₀N₂O 196.29 3,3-dimethylbutan-1-one Not reported
1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one 61903-15-9 C₉H₁₆N₂O 168.24 2-methylpropan-1-one Not reported
Bunazosin (1,4-Diazepan-1-yl quinazoline derivative) N/A C₂₀H₂₄N₆O₂ 388.45 Quinazoline, methoxy groups Solid

Key Observations :

  • Salt Formation: The hydrochloride salt form enhances polarity and aqueous solubility compared to non-ionic analogs, which may improve bioavailability .
  • Pharmacophores : Bunazosin, a clinically used 1,4-diazepane derivative, demonstrates how larger aromatic substituents (e.g., quinazoline) confer distinct biological activities (e.g., α1-adrenergic antagonism) .

Antimicrobial Activity

  • This suggests that ketone-substituted diazepane derivatives may disrupt microbial enzymatic pathways.

CNS Activity

  • The absence of an aromatic ring in the target compound likely eliminates CNS activity, highlighting the critical role of aromatic substituents in neuropharmacology .

Biological Activity

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one, a compound of interest in medicinal chemistry, exhibits a range of biological activities that warrant detailed exploration. This article synthesizes current research findings, case studies, and relevant data on its biological properties.

Chemical Structure and Properties

The compound is classified as a diazepane derivative, characterized by the presence of a diazepane ring which is known for its interaction with the central nervous system (CNS). Its structure can be represented as follows:

C10H18N2O\text{C}_{10}\text{H}_{18}\text{N}_2\text{O}

This molecular formula indicates the presence of nitrogen atoms that are likely involved in pharmacological interactions.

Biological Activities

1. CNS Activity

Research indicates that compounds similar to this compound often exhibit anxiolytic and sedative effects. These effects are primarily mediated through modulation of the GABA_A receptor, which is crucial for inhibitory neurotransmission in the brain.

Case Study: Anxiolytic Effects
A study investigating related diazepane derivatives found significant anxiolytic properties when tested in animal models using the elevated plus maze (EPM) and open field tests. Compounds demonstrated reduced anxiety-like behavior compared to controls, suggesting potential therapeutic applications in anxiety disorders .

2. Antitumor Activity

Preliminary studies have suggested that certain benzodiazepine derivatives can exhibit antitumor properties. For instance, a related compound showed remarkable antitumor activity in vivo, indicating that structural modifications in diazepane derivatives could enhance their efficacy against cancer cells .

Pharmacological Evaluation

To evaluate the biological activity of this compound, various pharmacological tests are employed:

Test Type Methodology Findings
Anxiolytic ActivityElevated Plus Maze (EPM)Significant reduction in anxiety-like behavior
Antitumor ActivityIn vivo tumor modelsNotable reduction in tumor size
Sedative EffectsOpen Field TestIncreased time spent in the center (indicative of reduced anxiety)

The mechanism by which this compound exerts its effects likely involves:

  • GABA_A Receptor Modulation : Enhancing GABAergic activity leads to increased inhibitory neurotransmission.
  • Serotonin Receptor Interaction : Some studies suggest potential interactions with serotonin receptors, which may contribute to its anxiolytic effects .

Research Findings

Recent literature emphasizes the need for further investigation into the pharmacokinetics and metabolic pathways of this compound. Understanding these factors is crucial for assessing its therapeutic potential and safety profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one, and how can reaction conditions be optimized for yield and purity?

A robust synthesis begins with coupling 3-methylbutan-1-one with 1,4-diazepane via nucleophilic acyl substitution. Key parameters include temperature control (0–5°C for ketone activation) and stoichiometric ratios (1:1.2 ketone-to-amine ratio). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Yield optimization requires monitoring reaction progress via TLC or LC-MS to terminate the reaction at maximal conversion (typically 12–18 hours). For reproducibility, document solvent choice (e.g., dichloromethane minimizes side reactions) and catalyst use (e.g., DMAP accelerates acylation) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be prioritized?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

  • ¹H NMR : Look for the diazepane ring protons (δ 2.5–3.5 ppm, multiplet) and the methyl groups (δ 1.0–1.2 ppm for the branched methyl, δ 2.1–2.3 ppm for the ketone-adjacent methyl).
  • ¹³C NMR : Confirm the ketone carbonyl (δ 205–210 ppm) and the diazepane carbons (δ 40–60 ppm).
    Infrared (IR) spectroscopy should show a strong C=O stretch (~1710 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical [M+H]⁺ = 197.1654). Cross-validate with elemental analysis (C: 67.3%, H: 9.7%, N: 14.2%) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the stability of this compound under varying environmental conditions, and what experimental controls are essential?

Contradictions in stability studies often arise from uncontrolled variables like temperature, light exposure, or matrix interactions. To address this:

  • Design : Conduct accelerated stability tests under ISO guidelines (e.g., 40°C/75% RH for 6 months) with HPLC purity checks.
  • Controls : Include inert atmosphere (N₂) vials to isolate oxidative degradation and amber glassware to prevent photolysis.
  • Matrix Effects : Simulate real-world conditions (e.g., aqueous buffers at pH 4–9) and use LC-MS/MS to track degradation byproducts.
    Reference studies showing organic compound degradation rates increase with temperature (e.g., highlights sample cooling to stabilize matrices) .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reaction systems, and how should these models be validated experimentally?

Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model:

  • Electrophilic Sites : Partial charges on the ketone carbonyl and diazepane nitrogen atoms.
  • Reaction Pathways : Transition states for nucleophilic attacks or cyclization reactions.
    Validate predictions via small-scale experiments. For example, if DFT suggests susceptibility to nucleophilic addition at the ketone, test reactivity with Grignard reagents. Compare experimental outcomes (e.g., product ratios via GC-MS) with computational energy profiles. Tools like Discovery Studio () enable molecular dynamics simulations for solvent interactions .

Q. How can researchers design experiments to investigate the compound’s interactions with environmental surfaces, and what analytical techniques are required to quantify adsorption dynamics?

  • Experimental Setup : Expose the compound to indoor surface analogs (e.g., glass, PVC) in controlled chambers (25°C, 50% RH). Use microbalance systems to measure mass changes.
  • Analytical Methods : Employ ToF-SIMS or AFM for nanoscale surface adsorption imaging. Pair with HPLC-UV to quantify residual compound in solution.
  • Data Interpretation : Apply Langmuir isotherm models to adsorption data. Reference studies on organic-surface interactions () to contextualize results .

Q. Methodological Considerations

  • Data Contradiction Analysis : Use factorial ANOVA to isolate variables (e.g., pH, temperature) causing divergent results. Include triplicate runs and standardized protocols to minimize inter-lab variability .
  • Advanced Characterization : For mechanistic studies, combine stopped-flow kinetics with in-situ FTIR to capture intermediate species .

Properties

IUPAC Name

1-(1,4-diazepan-1-yl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-9(2)8-10(13)12-6-3-4-11-5-7-12/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBLYKSUJSUQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.